

ent-Florfenicol-d3 certificate of analysis specifications

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Compound of Interest

Compound Name: *ent-Florfenicol-d3*

Cat. No.: *B15565005*

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An In-depth Technical Guide to the Certificate of Analysis Specifications for **ent-Florfenicol-d3**

Introduction

ent-Florfenicol-d3 is the deuterated enantiomer of Florfenicol, a broad-spectrum bacteriostatic antibiotic used primarily in veterinary medicine.[1] The "ent-" prefix designates it as the enantiomer of the biologically active D-threo isomer of Florfenicol, meaning it has the (1S,2R) stereochemistry.[2] The "-d3" indicates that three hydrogen atoms, typically on the methylsulfonyl group, have been replaced by deuterium atoms.[2] This isotopic labeling makes **ent-Florfenicol-d3** a valuable internal standard for mass spectrometry-based quantitative analyses, such as pharmacokinetic studies, metabolism studies, and residue monitoring in food products.[3]

This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for **ent-Florfenicol-d3**, detailing the analytical methodologies used to determine these specifications for researchers, scientists, and drug development professionals.

General Compound Specifications

The Certificate of Analysis for **ent-Florfenicol-d3** begins with general information identifying the compound and its basic properties.

Parameter	Specification	Source(s)
Chemical Name	2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]acetamide	[2]
CAS Number	1217619-10-7	[2]
Molecular Formula	C ₁₂ H ₁₁ D ₃ Cl ₂ FNO ₄ S	[2]
Molecular Weight	361.23 g/mol	[1][2]
Appearance	White to off-white solid/powder	[2]
Storage	Long-term: -20°C; Short-term: 2-8°C	[2][4]

Quality Control Specifications and Analytical Methodologies

Key quality control tests are performed to ensure the identity, purity, and isotopic integrity of **ent-Florfenicol-d3**.

Parameter	Method	Typical Specification	Source(s)
Identity	¹ H NMR Spectroscopy, LC-MS	Consistent with structure	[2]
Chemical Purity	LC-MS	≥ 98%	[2][4]
Isotopic Purity	Mass Spectrometry	≥ 98 atom % D	[4]
Isotopic Enrichment	Mass Spectrometry	≥ 95% (d3)	

Experimental Protocols

Detailed methodologies for the key analytical experiments cited in the Certificate of Analysis are provided below.

Identity Confirmation by ^1H NMR Spectroscopy

Objective: To confirm the chemical structure of **ent-Florfenicol-d3** by analyzing the proton signals in its molecule.

Protocol:

- Sample Preparation: A small amount of the **ent-Florfenicol-d3** sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).[\[2\]](#)
- Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used for analysis.[\[2\]](#)
- Data Acquisition: A standard ^1H NMR spectrum is acquired.[\[2\]](#)
- Data Analysis: The resulting spectrum's chemical shifts, splitting patterns, and integration values are compared to the expected structure of **ent-Florfenicol-d3**. The absence or significant reduction of a signal corresponding to the methylsulfonyl protons confirms the deuterium substitution.[\[2\]](#)

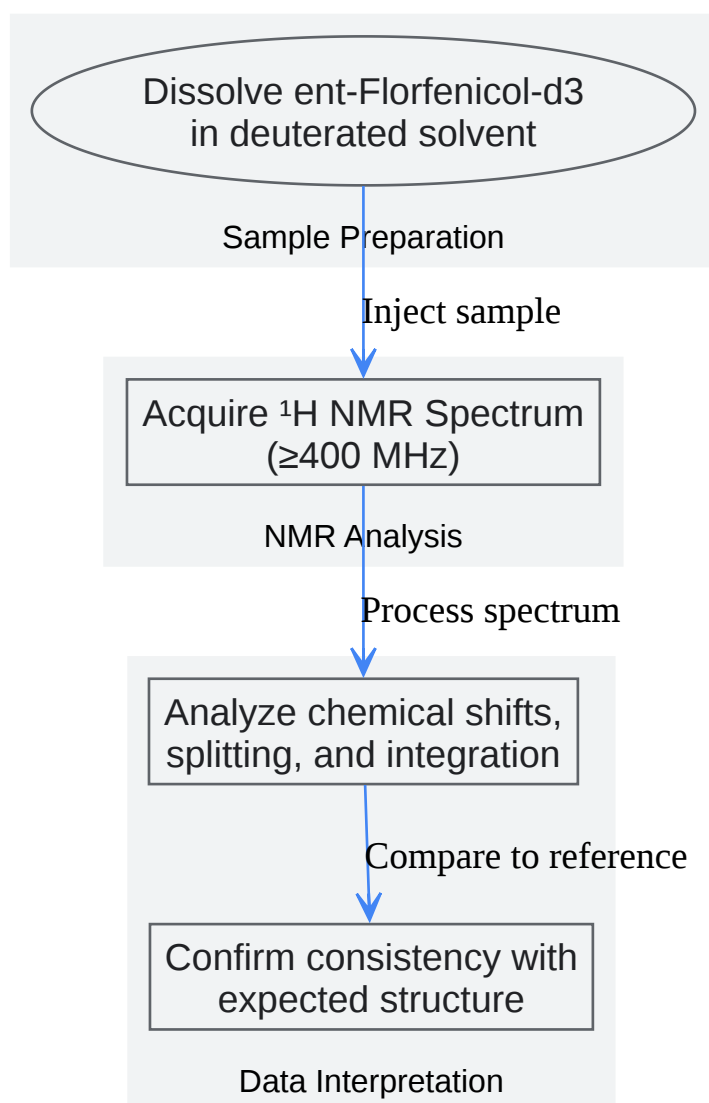


Diagram 1: Workflow for Identity Confirmation by ^1H NMR

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Caption: Workflow for Identity Confirmation by ^1H NMR.

Chemical Purity Determination by LC-MS

Objective: To determine the chemical purity of **ent-Florfenicol-d3** by separating it from any potential impurities.^[2]

Protocol:

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.[5]
 - Mobile Phase: A gradient of two solvents, such as water with formic acid (A) and acetonitrile or methanol (B).[6]
 - Flow Rate: Typically 0.2-0.5 mL/min.[3]
 - Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility. [3]
- Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase composition.
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) is common.
 - Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range.[2]
- Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks in the chromatogram.[2]

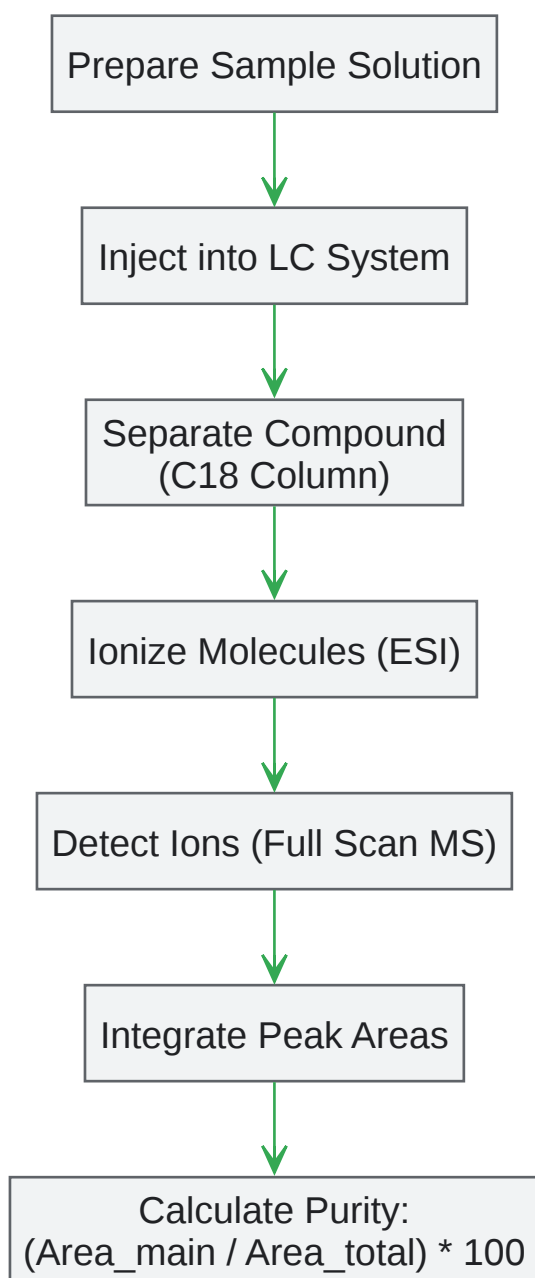


Diagram 2: Workflow for Chemical Purity Analysis by LC-MS

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Caption: Workflow for Chemical Purity Analysis by LC-MS.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry

Objective: To determine the isotopic distribution and calculate the percentage of the d3-labeled species.[2]

Protocol:

- Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred for accurate mass measurements.[2]
- Sample Introduction: The sample is introduced into the mass spectrometer, either via direct infusion or after chromatographic separation.[2]
- Data Acquisition: The mass spectrometer is operated to acquire a high-resolution mass spectrum centered around the molecular ion of **ent-Florfenicol-d3**.
- Data Analysis: The relative intensities of the isotopic peaks (M, M+1, M+2, M+3, etc.) are measured. The isotopic enrichment is calculated based on the abundance of the d3 species relative to other isotopic variants (d0, d1, d2). For example, a result might show d2=3.3% and d3=96.7%.

Application Workflow: Quantification of Florfenicol using ent-Florfenicol-d3

As an internal standard, **ent-Florfenicol-d3** is crucial for accurately quantifying Florfenicol in complex matrices like plasma or tissue by correcting for variations during sample processing and analysis.[6]

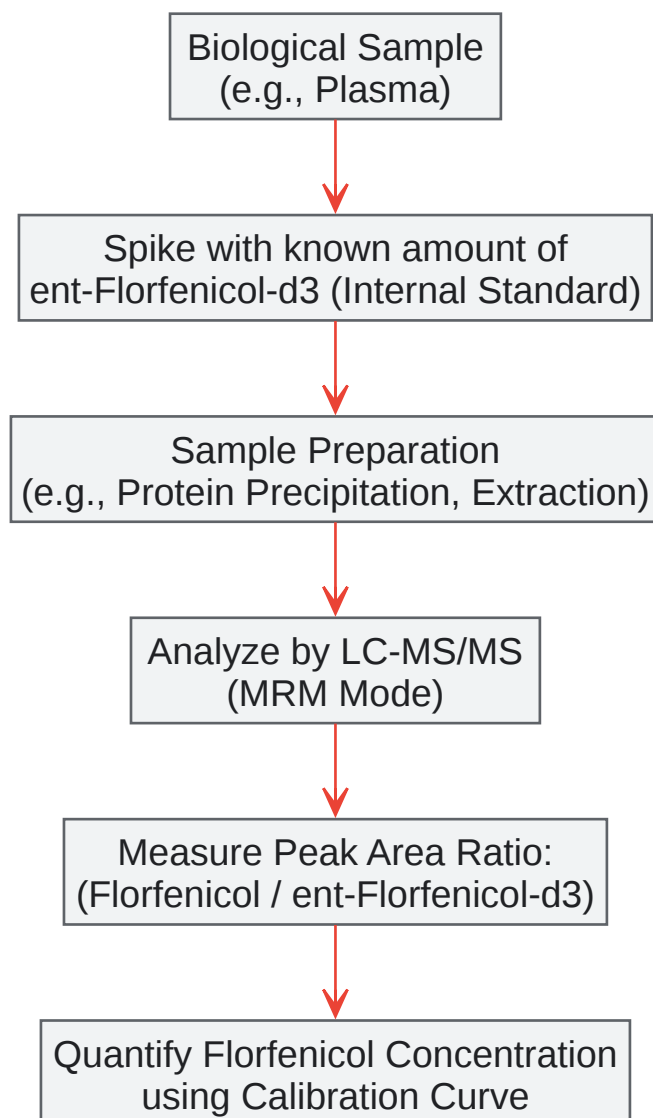


Diagram 3: Workflow for Analyte Quantification using an Internal Standard

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Caption: Workflow for Analyte Quantification using an Internal Standard.

Biological Context for Researchers

Understanding the mechanism and metabolism of the parent compound, Florfenicol, is essential for professionals using its deuterated enantiomer in research.

Mechanism of Action

Florfenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, which prevents the peptidyl transferase enzyme from forming peptide bonds, thereby halting protein elongation.[1]

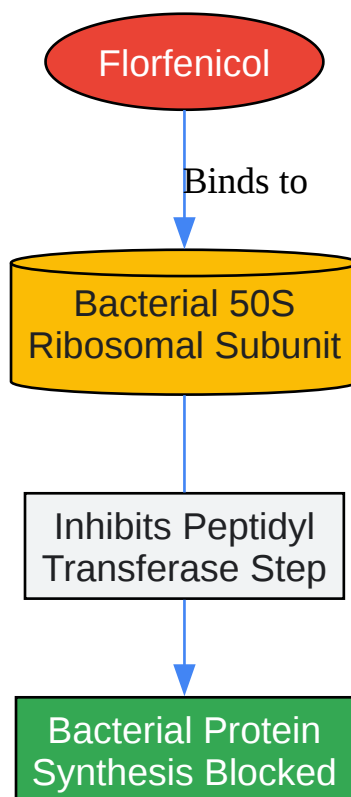


Diagram 4: Florfenicol Mechanism of Action

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Caption: Florfenicol Mechanism of Action.

Metabolic Pathway

In animals, Florfenicol is metabolized into several compounds, with Florfenicol amine being a major metabolite.[7] Other intermediates can include florfenicol alcohol and florfenicol oxamic acid.[7] The quantification of these metabolites is a key application area for isotopically labeled standards.

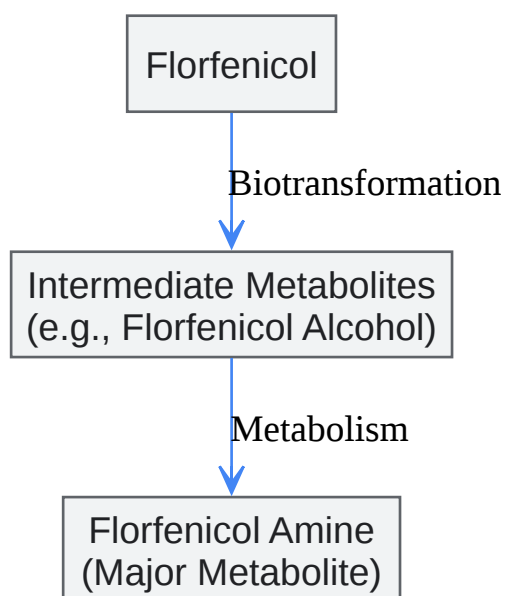


Diagram 5: Simplified Metabolic Pathway of Florfenicol

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Caption: Simplified Metabolic Pathway of Florfenicol.

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